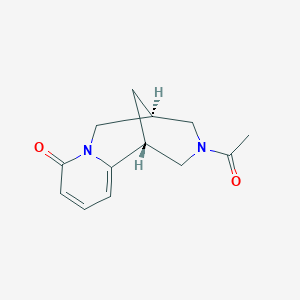

N-Acetylcytisine

Description

Properties

IUPAC Name |

(1R,9S)-11-acetyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-6-10-5-11(8-14)12-3-2-4-13(17)15(12)7-10/h2-4,10-11H,5-8H2,1H3/t10-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRIKJOQMRFVPX-WDEREUQCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1C[C@@H]2C[C@H](C1)C3=CC=CC(=O)N3C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316686 | |

| Record name | N-Acetylcytisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6018-52-6 | |

| Record name | N-Acetylcytisine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6018-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylcytisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Acetylcysteine (NAC) in the Management of Oxidative Stress: A Mechanistic Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Acetylcysteine (NAC), a derivative of the amino acid cysteine, is a potent antioxidant with a multifaceted mechanism of action. This document provides a comprehensive overview of NAC's role in mitigating oxidative stress, focusing on its direct and indirect antioxidant properties, its function as a precursor for glutathione (B108866) (GSH) synthesis, and its modulatory effects on key cellular signaling pathways. This guide synthesizes quantitative data from pivotal studies, details relevant experimental protocols, and provides visual representations of the underlying biochemical and cellular processes.

Core Mechanisms of Action

N-Acetylcysteine combats oxidative stress through two primary avenues: direct action as a scavenger of reactive oxygen species (ROS) and indirect action as a precursor for the synthesis of glutathione (GSH), a critical endogenous antioxidant.

Direct Antioxidant Activity

The thiol group (-SH) in NAC is a potent reducing agent that can directly neutralize a variety of free radicals, including the hydroxyl radical (•OH) and hydrogen peroxide (H₂O₂). This direct scavenging activity provides an immediate, albeit less significant, line of defense against oxidative damage compared to its role in GSH synthesis.

Indirect Antioxidant Activity: A Glutathione Precursor

The predominant mechanism by which NAC exerts its antioxidant effects is by providing a readily available source of L-cysteine for the synthesis of glutathione. GSH is the most abundant non-protein thiol in mammalian cells and plays a crucial role in cellular defense against oxidative and electrophilic stress. The synthesis of GSH is a two-step enzymatic process:

-

γ-glutamylcysteine synthetase (GCS) , the rate-limiting enzyme, combines glutamate (B1630785) and cysteine to form γ-glutamylcysteine.

-

Glutathione synthetase then adds glycine (B1666218) to γ-glutamylcysteine to form GSH.

The intracellular availability of cysteine is the rate-limiting factor for GSH synthesis. By providing a stable source of cysteine, NAC effectively replenishes and maintains intracellular GSH levels, thereby enhancing the cell's capacity to neutralize ROS and detoxify harmful compounds.

Modulation of Key Signaling Pathways

Beyond its direct and indirect antioxidant roles, NAC influences several signaling pathways integral to the cellular response to oxidative stress.

The Keap1-Nrf2 Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response. Under basal conditions, Keap1 sequesters Nrf2 in the cytoplasm, targeting it for ubiquitination and proteasomal degradation. In the presence of oxidative stress, or through the action of molecules like NAC, specific cysteine residues on Keap1 are modified, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes. This upregulates the expression of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in GSH synthesis and regeneration.

Caption: The Keap1-Nrf2 signaling pathway and its activation by NAC.

The NF-κB Pathway

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation. Oxidative stress is a potent activator of NF-κB. ROS can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκB). This phosphorylation targets IκB for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. NAC has been shown to inhibit the activation of NF-κB by reducing the intracellular levels of ROS, thereby preventing the degradation of IκB.

N-Acetylcysteine: A Comprehensive Technical Guide on its Discovery and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylcysteine (NAC), a derivative of the amino acid L-cysteine, has a rich history that began with its initial patent in 1960 and its introduction into medical use in 1968.[1] It was first recognized for its mucolytic properties, effectively breaking down thick mucus in various respiratory conditions.[1] Soon after, its critical role as an antidote for acetaminophen (B1664979) (paracetamol) overdose was discovered, solidifying its place as an essential medicine worldwide.[2] Over the decades, extensive research has unveiled a much broader therapeutic potential for NAC, driven by its multifaceted mechanisms of action. This technical guide provides an in-depth exploration of the discovery, mechanisms, and therapeutic applications of NAC, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanisms of Action

N-Acetylcysteine's therapeutic effects are primarily attributed to three core mechanisms: its role as a precursor to glutathione (B108866), its ability to break disulfide bonds, and its modulation of key signaling pathways.

Glutathione Precursor and Antioxidant Activity

The most well-established mechanism of NAC is its function as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH).[3] GSH is the most abundant endogenous antioxidant in the body, playing a crucial role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage. By replenishing intracellular GSH stores, NAC enhances the body's natural defense against oxidative stress, a key pathological factor in numerous diseases.

Disulfide Bond Reduction (Mucolytic Action)

NAC's mucolytic properties stem from its free sulfhydryl group, which can cleave disulfide bonds in the glycoprotein (B1211001) matrix of mucus. This action reduces the viscosity of mucus, facilitating its clearance from the respiratory tract. This mechanism is the basis for its use in conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Modulation of Signaling Pathways

NAC has been shown to influence several critical intracellular signaling pathways, primarily due to its antioxidant and redox-modulating effects. Key pathways affected by NAC include:

-

NF-κB Signaling: NAC can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines. By suppressing NF-κB, NAC exerts potent anti-inflammatory effects.

-

Glutamate (B1630785) Modulation: NAC can modulate the glutamatergic system, in part by influencing the cystine-glutamate antiporter. This action can help to restore glutamate homeostasis in the brain, which is dysregulated in several psychiatric and neurological disorders.[4]

-

Notch3 Signaling: Research has indicated that NAC can negatively regulate the Notch3 signaling pathway, which is implicated in some cancers. This suggests a potential role for NAC in oncology.

-

Apoptosis Pathways: NAC has been shown to modulate apoptosis (programmed cell death) through the mitochondria-dependent pathway. It can influence the expression of key apoptosis-related proteins such as Bax and Bcl-2.

Data Presentation: Summary of Clinical Trial Data

The following tables summarize quantitative data from a selection of clinical trials investigating the therapeutic efficacy of N-Acetylcysteine across various conditions.

Table 1: N-Acetylcysteine in Acetaminophen Overdose

| Study/Analysis | Number of Patients | NAC Dosing Regimen | Outcome Measure | Results |

| Single-arm clinical trial (2014) | 309 | 140 mg/kg loading dose, then 70 mg/kg every 4h for 12 doses (IV) | Hepatotoxicity (>1000 IU/L aminotransferase) | Overall hepatotoxicity: 18.1%. Hepatotoxicity when treated within 10h: 3.4%. |

| Retrospective cohort study (2021) | 104 (massive overdose) | 300 mg/kg over 21h (IV) | Hepatotoxicity | Overall hepatotoxicity: 24%. Hepatotoxicity when treated within 8h: 9%. |

Table 2: N-Acetylcysteine in Chronic Obstructive Pulmonary Disease (COPD)

| Study/Analysis | Number of Patients | NAC Dosing Regimen | Outcome Measure | Results |

| Meta-analysis | 4155 | Varied (low and high dose) | Frequency of exacerbations | Overall significant reduction in exacerbations (Relative Risk 0.75). |

| Randomized Controlled Trial (2025) | 968 | 600 mg twice daily for 2 years | Annual rate of moderate or severe exacerbations | 24% lower in the NAC group (0.34 per patient-year) vs. placebo (0.45 per patient-year). |

Table 3: N-Acetylcysteine in Major Depressive Disorder (MDD)

| Study/Analysis | Number of Patients | NAC Dosing Regimen | Outcome Measure | Results |

| Double-blind, randomized, placebo-controlled trial (2014) | 252 | 2 g/day for 12 weeks | Montgomery-Åsberg Depression Rating Scale (MADRS) | No significant difference at week 12. Significant improvement in functioning (LIFE-RIFT) at week 12. |

| Meta-analysis (2020) | 728 | Varied | Depressive symptoms (SMD) | No significant improvement in overall depressive symptoms compared to placebo. |

Table 4: N-Acetylcysteine in Obsessive-Compulsive Disorder (OCD)

| Study/Analysis | Number of Patients | NAC Dosing Regimen | Outcome Measure | Results |

| Randomized, double-blind, placebo-controlled trial | 40 | 3,000 mg/day for 16 weeks | Yale-Brown Obsessive Compulsive Scale (Y-BOCS) | No significant difference in Y-BOCS scores between NAC and placebo groups. |

| Meta-analysis (2024) | 195 | Varied | Y-BOCS scores | Trend towards beneficial impact of NAC on total Y-BOCS scores at 12 weeks or longer. |

Table 5: N-Acetylcysteine in Autism Spectrum Disorder (ASD)

| Study/Analysis | Number of Patients | NAC Dosing Regimen | Outcome Measure | Results |

| Pilot trial (2012) | 31 | Titrated up to 2,700 mg/day for 12 weeks | Aberrant Behavior Checklist (ABC) - Irritability | Significant reduction in irritability scores from 13.1 to 7.2. |

| Meta-analysis (2020) | 5 trials | Varied | ABC - Hyperactivity and Irritability | Significant improvements in hyperactivity (MD = 4.80) and irritability (MD = 4.07). |

Table 6: N-Acetylcysteine in Chronic Kidney Disease (CKD)

| Study/Analysis | Number of Patients | NAC Dosing Regimen | Outcome Measure | Results |

| Meta-analysis (2025) | 768 | Varied | Cardiovascular events, eGFR, Serum creatinine (B1669602) | Reduced cardiovascular events (RR 0.60). Improved eGFR and serum creatinine in the NAC group. |

| Retrospective cohort study | 123,608 | Varied | Progression to end-stage renal disease (ESRD) | NAC use was associated with a reduced risk of progression to ESRD (HR 0.819). |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of N-Acetylcysteine's therapeutic potential.

Measurement of Intracellular Glutathione (GSH) Levels

Objective: To quantify the levels of reduced glutathione (GSH) in cultured cells following treatment with N-Acetylcysteine.

Materials:

-

Cultured cells (e.g., hepatocytes, neurons)

-

N-Acetylcysteine (NAC)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Metaphosphoric acid (MPA) or similar protein precipitating agent

-

Thiol-reactive fluorescent probe (e.g., ThiolTracker™ Violet) or HPLC with electrochemical detection

-

Microplate reader or flow cytometer (for fluorescent probe) or HPLC system

-

Cell lysis buffer (for HPLC)

Protocol:

-

Cell Culture and Treatment: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of NAC (and a vehicle control) for a specified duration (e.g., 24 hours).

-

Cell Harvesting and Lysis (for HPLC):

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing a protein precipitating agent like MPA to prevent GSH oxidation.

-

Centrifuge the lysate to pellet the precipitated proteins.

-

Collect the supernatant for HPLC analysis.

-

-

Fluorescent Probe Staining (for microscopy or flow cytometry):

-

After NAC treatment, wash the cells with PBS.

-

Incubate the cells with a thiol-reactive fluorescent probe (e.g., 5-10 µM ThiolTracker™ Violet) in the dark for 30-60 minutes at 37°C.

-

Wash the cells again with PBS to remove excess probe.

-

-

Quantification:

-

HPLC: Inject the prepared supernatant into an HPLC system equipped with a C18 column and an electrochemical or fluorescence detector. Quantify GSH levels by comparing the peak area to a standard curve of known GSH concentrations.

-

Fluorescence: Measure the fluorescence intensity using a microplate reader or analyze the stained cells using a flow cytometer or fluorescence microscope.

-

Assessment of Mucolytic Activity (In Vitro)

Objective: To determine the in vitro mucolytic activity of N-Acetylcysteine.

Materials:

-

N-Acetylcysteine (NAC) solutions of varying concentrations

-

Sputum sample or a mucus simulant (e.g., egg white solution)

-

Viscometer (e.g., suspended level viscometer)

-

Water bath

-

Phosphate (B84403) buffer (pH 7.0)

Protocol:

-

Preparation of Mucus/Simulant: Obtain a fresh sputum sample from a patient or prepare a standardized mucus simulant, such as a 10% (w/v) solution of egg white in phosphate buffer.

-

Treatment: Add different concentrations of NAC solution to aliquots of the sputum or mucus simulant. Include a control group with only the buffer.

-

Incubation: Incubate the mixtures in a water bath at 37°C for a defined period (e.g., 30 minutes) to allow for the mucolytic reaction to occur.

-

Viscosity Measurement:

-

Measure the viscosity of each sample using a viscometer according to the manufacturer's instructions.

-

Record the efflux time for each sample.

-

-

Data Analysis: Calculate the relative viscosity of the NAC-treated samples compared to the control. A decrease in viscosity indicates mucolytic activity. The results can be expressed as a percentage reduction in viscosity.

Western Blot Analysis of NF-κB Pathway Activation

Objective: To investigate the effect of N-Acetylcysteine on the activation of the NF-κB signaling pathway by measuring the phosphorylation of key proteins.

Materials:

-

Cultured cells (e.g., macrophages, epithelial cells)

-

N-Acetylcysteine (NAC)

-

Inducing agent (e.g., TNF-α, LPS)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere.

-

Pre-treat the cells with NAC for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB inducing agent (e.g., 10 ng/mL TNF-α) for a short period (e.g., 15-30 minutes). Include appropriate controls (untreated, NAC alone, inducer alone).

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (β-actin).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to N-Acetylcysteine.

Caption: N-Acetylcysteine as a precursor for Glutathione synthesis.

Caption: Inhibition of the NF-κB signaling pathway by N-Acetylcysteine.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

N-Acetylcysteine has evolved from a simple mucolytic agent to a versatile therapeutic compound with a broad spectrum of applications. Its well-understood mechanisms of action, particularly its role in replenishing glutathione and modulating key signaling pathways, provide a strong rationale for its use in a variety of diseases characterized by oxidative stress and inflammation. The quantitative data from numerous clinical trials, while sometimes yielding mixed results, continue to support its efficacy in specific contexts and highlight the need for further well-designed studies to optimize dosing and patient selection. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this remarkable molecule. As our understanding of the molecular basis of disease deepens, the therapeutic landscape for N-Acetylcysteine is likely to continue to expand.

References

- 1. Protective effect of N-acetylcysteine on progression to end-stage renal disease: Necessity for prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 4. A randomized placebo-controlled pilot study of N-acetylcysteine in youth with autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Mucolytic Power of N-Acetylcysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Acetylcysteine (NAC), a derivative of the amino acid L-cysteine, has long been a cornerstone in the management of respiratory conditions characterized by excessive and viscous mucus. Its efficacy as a mucolytic agent stems from a multifaceted mechanism of action that not only directly targets the complex structure of mucus but also addresses the underlying inflammatory and oxidative processes that contribute to its overproduction. This technical guide provides an in-depth exploration of the mucolytic properties of NAC, offering detailed experimental protocols, quantitative data, and visualizations of its core mechanisms to support further research and drug development.

Core Mechanism of Mucolysis: Cleavage of Mucin Disulfide Bonds

The primary mucolytic action of N-Acetylcysteine lies in its ability to break the disulfide bonds that cross-link high-molecular-weight glycoprotein (B1211001) polymers, known as mucins.[1] These disulfide bridges are crucial for maintaining the gel-like structure and high viscosity of mucus.[1][2] The free sulfhydryl group (-SH) in the NAC molecule acts as a reducing agent, opening these bonds and leading to the depolymerization and liquefaction of the mucus gel.[3][4] This reduction in viscosity and elasticity facilitates the clearance of mucus from the respiratory tract.

Secondary Mechanisms: Antioxidant and Anti-inflammatory Effects

Beyond its direct mucolytic action, NAC exhibits potent antioxidant and anti-inflammatory properties that contribute to its therapeutic effect in muco-obstructive diseases. Chronic respiratory conditions are often associated with a heightened inflammatory response and oxidative stress, which can lead to mucus hypersecretion and increased viscosity.

NAC functions as a precursor to L-cysteine, a key component for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. By replenishing GSH stores, NAC helps to neutralize reactive oxygen species (ROS) and reduce oxidative stress in the airway epithelium.

Furthermore, NAC has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines and mucin genes, such as MUC5AC. By suppressing NF-κB activation, NAC can downregulate the production of inflammatory mediators and reduce mucus hypersecretion at the genetic level.

Quantitative Data on the Mucolytic Properties of N-Acetylcysteine

The mucolytic efficacy of NAC has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data on its effects on mucus viscosity and mucin gene expression.

Table 1: Effect of N-Acetylcysteine on Mucus Viscosity

| Concentration of NAC | Model System | Measurement Technique | Observed Effect on Viscosity | Reference |

| 0.6 mg/mL | Bovine Submaxillary Mucin (BSM) | Rheometry | Complex viscosity decreased from ~0.6 Pa·s to ~0.1 Pa·s. | |

| 1.5 mg/mL | Bovine Submaxillary Mucin (BSM) | Rheometry | Similar reduction in complex viscosity to 0.6 mg/mL, suggesting saturation of effect. | |

| 10-60 mg/10 mL | Egg White Solution | Suspended Level Viscometer | Linear decrease in viscosity with increasing concentration. Viscosity reduction of 71.10% to 84.63% compared to control. | |

| 10⁻³ - 10⁻¹ M | Porcine Gastric Mucin | Rheometer | Marked viscoelasticity-lowering effect. | |

| Inhaled NAC | Patients with Chronic Productive Cough | Sputum Rheology | Significant reduction in critical strain (γC), an indicator of sputum stringiness. |

Table 2: Effect of N-Acetylcysteine on Mucin Gene and Protein Expression

| NAC Concentration/Dose | Cell/Animal Model | Target Mucin | Observed Effect | Reference |

| 0.1, 1, and 10 mM | A549 cells (alveolar type II) | MUC5AC | Significant inhibition of MUC5AC expression and release induced by influenza and RSV. | |

| 20 mM | Human Bronchial Epithelial Cells (HBECs) | MUC5AC | Significantly reduced overexpression of MUC5AC protein induced by bacterial infection. | |

| 0.3, 3.0, and 30 mg/mL | Calu-3 cells | MUC5AC | Significantly decreased LPS-induced MUC5AC gene and mucin protein expression. | |

| 54 mg/kg/day | Animal model of COPD | MUC5AC & MUC5B | Significantly reduced levels of MUC5AC protein and expression of MUC5B protein. | |

| 3 mmol/kg (oral) | Animal model of asthma | MUC5AC | Significantly reduced MUC5AC gene secretion. | |

| 3 mmol/kg/day (oral) | Rat model of bleomycin-induced lung damage | Muc5ac | Significantly reduced the increased number of mucus secretory cells and Muc5ac mRNA and protein expression. |

Experimental Protocols for Assessing Mucolytic Properties

Standardized experimental protocols are essential for the accurate evaluation of mucolytic agents. The following sections provide detailed methodologies for key experiments.

Protocol 1: In Vitro Mucolytic Activity Assay using Porcine Gastric Mucin

This protocol provides a method for evaluating the mucolytic activity of NAC by measuring its effect on the viscosity of a mucin solution.

Materials:

-

Porcine Gastric Mucin (PGM)

-

Tris-HCl buffer (pH 7.0)

-

N-Acetylcysteine (NAC) solutions of varying concentrations

-

Cone-and-plate rheometer or a viscometer

-

Incubator (37°C)

-

Magnetic stirrer and stir bars

-

pH meter

Procedure:

-

Preparation of Mucin Solution:

-

Prepare a 20% (w/v) porcine gastric mucin solution by dissolving the required amount of PGM in Tris-HCl buffer (pH 7.0).

-

Stir the solution gently on a magnetic stirrer at room temperature until the mucin is completely dissolved. Avoid vigorous stirring to prevent shearing of the mucin polymers.

-

Adjust the pH of the mucin solution to 7.0 using the pH meter.

-

-

Incubation with NAC:

-

Prepare a series of NAC solutions at different concentrations in Tris-HCl buffer.

-

Add a defined volume of each NAC solution to an equal volume of the 20% mucin solution. A control sample should be prepared by adding an equal volume of Tris-HCl buffer without NAC.

-

Incubate the samples at 37°C for 30 minutes.

-

-

Viscosity Measurement:

-

After incubation, immediately measure the viscosity of each sample using a cone-and-plate rheometer or a suitable viscometer.

-

For cone-and-plate rheometry, apply the sample to the plate, lower the cone to the set gap, and allow the sample to equilibrate to the measurement temperature.

-

Perform oscillatory measurements to determine the complex viscosity (η*), storage modulus (G'), and loss modulus (G'').

-

Record the viscosity values for each NAC concentration and the control.

-

-

Data Analysis:

-

Calculate the percentage reduction in viscosity for each NAC concentration relative to the control.

-

Plot the viscosity or percentage reduction in viscosity against the NAC concentration to determine the dose-response relationship.

-

Protocol 2: Sputum Rheology using a Cone-and-Plate Rheometer

This protocol outlines the procedure for measuring the viscoelastic properties of sputum samples treated with NAC.

Materials:

-

Sputum samples from patients with muco-obstructive diseases

-

N-Acetylcysteine (NAC) solution

-

Phosphate-buffered saline (PBS)

-

Cone-and-plate rheometer

-

Spatula for sample handling

-

Vortex mixer (optional, for sample homogenization)

Procedure:

-

Sputum Sample Preparation:

-

Collect fresh sputum samples from patients.

-

If necessary, gently homogenize the sputum sample using a vortex mixer at a low speed to ensure uniformity.

-

Divide the sputum sample into aliquots for treatment and control.

-

-

NAC Treatment:

-

To the treatment aliquot, add a specific volume of NAC solution to achieve the desired final concentration.

-

To the control aliquot, add an equal volume of PBS.

-

Incubate both aliquots at 37°C for a predetermined time (e.g., 30 minutes).

-

-

Rheological Measurement:

-

Carefully load the treated or control sputum sample onto the lower plate of the cone-and-plate rheometer using a spatula.

-

Lower the cone to the specified gap, ensuring the sample completely fills the gap without air bubbles.

-

Allow the sample to equilibrate to the measurement temperature (typically 37°C).

-

Perform an amplitude sweep to determine the linear viscoelastic region (LVER).

-

Perform a frequency sweep within the LVER to measure the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of frequency.

-

-

Data Analysis:

-

Compare the rheological parameters (G', G'', η*) of the NAC-treated sputum with the control sputum.

-

Analyze the changes in the viscoelastic profile to quantify the mucolytic effect of NAC.

-

Conclusion

N-Acetylcysteine remains a vital therapeutic agent for the management of respiratory diseases characterized by mucus hypersecretion. Its robust mucolytic activity, underpinned by the direct cleavage of mucin disulfide bonds and complemented by its antioxidant and anti-inflammatory effects, provides a comprehensive approach to improving airway clearance. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the mucolytic properties of NAC and to develop novel mucoactive therapies. The continued exploration of its mechanisms of action and the standardization of methodologies for its evaluation will undoubtedly pave the way for more effective treatments for patients suffering from muco-obstructive lung diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Acetylcysteine for Patients Requiring Mucous Secretion Clearance: A Review of Clinical Effectiveness and Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. emerginginvestigators.org [emerginginvestigators.org]

- 4. emerginginvestigators.org [emerginginvestigators.org]

N-Acetylcysteine's Effect on Mitochondrial Function and Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylcysteine (NAC) is a well-established antioxidant and a precursor to the critical intracellular antioxidant, glutathione (B108866) (GSH).[1] Beyond its direct radical scavenging capabilities, NAC exerts profound effects on mitochondrial health. This technical guide provides an in-depth analysis of NAC's mechanisms of action on mitochondrial function and biogenesis. It consolidates quantitative data, details key experimental protocols, and visualizes the complex signaling pathways involved. Evidence demonstrates that NAC robustly preserves mitochondrial bioenergetics by restoring redox homeostasis, protecting respiratory chain complex activity, and maintaining mitochondrial membrane potential.[2][3] Its role in mitochondrial biogenesis, however, is nuanced and highly context-dependent. NAC can promote biogenesis through the activation of the SIRT1/PGC-1α axis, yet it can also attenuate stress-induced biogenesis by quenching the upstream reactive oxygen species (ROS) signals.[4][5] Understanding this duality is critical for the strategic development of NAC as a therapeutic agent for mitochondria-related diseases.

Introduction

Mitochondria are dynamic organelles central to cellular life, governing not only ATP synthesis but also crucial processes like redox signaling, calcium homeostasis, and apoptosis. Mitochondrial dysfunction is a cornerstone of numerous pathologies, including neurodegenerative diseases, cardiovascular conditions, and metabolic disorders. A primary driver of this dysfunction is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them.

N-Acetylcysteine (NAC) is a thiol-containing compound that serves as a membrane-permeable precursor for L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH). As the most abundant endogenous antioxidant, GSH is pivotal in defending mitochondria from oxidative damage. NAC's ability to replenish GSH stores forms the basis of its protective effects, but its influence extends deeper into the signaling networks that control mitochondrial quality and quantity.

NAC's Impact on Core Mitochondrial Function

The primary therapeutic benefit of NAC on mitochondria stems from its ability to restore a healthy redox environment and support the machinery of cellular respiration.

Restoration of Mitochondrial Redox Homeostasis

NAC's principal mechanism is the replenishment of the mitochondrial glutathione (mtGSH) pool. Under conditions of oxidative stress, mtGSH is depleted, leading to the oxidation of lipids, proteins, and mitochondrial DNA (mtDNA). By providing cysteine, NAC boosts mtGSH levels, thereby enhancing the detoxification of ROS and preserving the integrity of mitochondrial components. This is reflected in an improved GSH/GSSG (oxidized glutathione) ratio, a key indicator of cellular redox status.

Enhancement of Mitochondrial Bioenergetics

Oxidative damage can severely impair the function of the electron transport chain (ETC) complexes, leading to reduced ATP synthesis, a collapse of the mitochondrial membrane potential (ΔΨm), and further ROS leakage. Studies consistently show that NAC can prevent or reverse these defects. It protects the activity of ETC complexes, particularly Complexes I and IV, which are highly susceptible to oxidative damage. This preservation of the ETC helps maintain a robust ΔΨm, which is essential for ATP production and mitochondrial integrity. Consequently, NAC supports efficient oxidative phosphorylation (OXPHOS) and cellular energy supply.

Table 1: Quantitative Effects of NAC on Mitochondrial Function Parameters

| Parameter | Model System | Condition | NAC Treatment | Observed Effect | Citation(s) |

| Mitochondrial GSH | Rat Parotid Gland Mitochondria | High-Fat Diet | Not specified | +56% increase in GSH content compared to HFD group. | |

| Mitochondrial GSH | Murine Oligodendrocytes | VLCFA-induced stress | 500 µM | Replenished mtGSH to control levels; increased total cellular GSH by ~40% . | |

| Mitochondrial H₂O₂ | Isolated Rat Heart Mitochondria | Cardiorenal Syndrome | 600 mg/kg/day | Significantly reduced H₂O₂ production during State 3 respiration. | |

| ETC Complex Activity | Rat Heart Mitochondria | Cardiorenal Syndrome | 600 mg/kg/day | Prevented the decrease in Complex I, II, and IV activity. | |

| Mitochondrial Membrane Potential (ΔΨm) | Murine Oligodendrocytes | VLCFA-induced stress | 500 µM | Increased the ratio of healthy/unhealthy cells (JC-1 assay) from 7.9 to 9.5 . | |

| NADPH Oxidase (NOX) Activity | Rat Parotid Gland Mitochondria | High-Fat Diet | Not specified | -50% decrease in NOX activity compared to HFD group. |

The Dichotomous Role of NAC in Mitochondrial Biogenesis

Mitochondrial biogenesis is the process of generating new mitochondria, which is critical for adapting to metabolic demands and replacing damaged organelles. The master regulator of this process is the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha). NAC's influence on this pathway is complex and appears to be dictated by the specific cellular context.

The PGC-1α-SIRT1 Axis: A Pathway for Biogenesis Activation

In certain models, NAC promotes mitochondrial biogenesis by modulating the activity of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase. By potentially increasing the cellular NAD⁺/NADH ratio, NAC can activate SIRT1. SIRT1, in turn, deacetylates and activates PGC-1α. Activated PGC-1α co-activates nuclear respiratory factors (NRF-1 and NRF-2), which drive the expression of key mitochondrial genes, including Mitochondrial Transcription Factor A (TFAM). TFAM is essential for the replication and transcription of mtDNA, culminating in the synthesis of new mitochondrial components. This pathway represents a mechanism by which NAC can actively support mitochondrial renewal.

ROS Signaling: An Indirect Inhibitory Effect

Conversely, in situations of chronic pathological stress, such as long-term ethanol (B145695) exposure, ROS can act as a signaling molecule that triggers a compensatory upregulation of the PGC-1α pathway. This is an adaptive response by the cell to produce more mitochondria to counteract the ongoing damage. In this scenario, NAC, by virtue of its potent antioxidant activity, quenches the initial ROS signal. This blunts the upstream trigger for PGC-1α induction, thereby preventing the increase in biogenesis markers. This is not necessarily a detrimental effect; rather, it indicates that NAC mitigates the initial stress so effectively that the compensatory biogenesis response is no longer required.

Table 2: Context-Dependent Effects of NAC on Mitochondrial Biogenesis Markers

| Model System | Condition | NAC Treatment | Effect on PGC-1α / TFAM | Interpretation | Citation(s) |

| Rat Liver | Chronic Ethanol Feeding | 1.7 g/kg/day | Prevented the ethanol-induced increase in PGC-1α and TFAM mRNA and protein. | NAC reduced the primary oxidative stress, negating the need for a compensatory biogenesis response. | |

| Human Liver Cell Line (LO2) | Palmitic Acid-induced Stress | Not specified | Activated SIRT1, leading to deacetylation and maintenance of PGC-1α activity. | In a metabolic stress model, NAC actively promoted the PGC-1α pathway to preserve mitochondrial function. |

Key Experimental Protocols for Assessing NAC's Mitochondrial Effects

Accurate assessment of NAC's impact on mitochondrial function requires a suite of specialized assays.

Measurement of Mitochondrial Respiration

The oxygen consumption rate (OCR) is the gold standard for assessing mitochondrial respiratory activity in real-time. The Seahorse XF Analyzer is a common platform for this measurement.

Protocol Outline:

-

Cell Seeding: Plate cells in a Seahorse XF microplate and allow them to adhere.

-

Treatment: Treat cells with NAC for the desired duration.

-

Assay Preparation: Replace culture medium with a specialized assay medium and incubate in a CO₂-free environment.

-

Seahorse Analysis: Place the plate in the analyzer. After baseline OCR measurements, the following compounds are sequentially injected:

-

Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration and proton leak.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient, forcing the ETC to function at its maximum rate. This measures maximal respiratory capacity.

-

Rotenone & Antimycin A: Inhibit Complexes I and III, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The fluorescent dye JC-1 is widely used to measure ΔΨm. Protocol Outline:

-

Cell Culture and Treatment: Grow and treat cells with NAC as required. Include a positive control for depolarization (e.g., CCCP or FCCP).

-

Staining: Incubate cells with JC-1 staining solution (typically 1-10 µM) in a cell culture incubator for 15-30 minutes, protected from light.

-

Washing: Gently wash cells with assay buffer to remove excess dye.

-

Analysis: Measure fluorescence immediately.

-

Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates, Ex/Em ~535/595 nm).

-

Apoptotic or unhealthy cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers, Ex/Em ~485/535 nm).

-

-

Quantification: The ratio of red to green fluorescence is calculated using a fluorescence plate reader, flow cytometer, or fluorescence microscope. A higher red/green ratio indicates healthier mitochondria.

Quantification of Mitochondrial Biogenesis

A multi-faceted approach is required to confirm changes in mitochondrial biogenesis.

Protocol Outlines:

-

mtDNA Copy Number via qPCR:

-

DNA Extraction: Isolate total genomic DNA from cell or tissue samples.

-

qPCR: Perform quantitative PCR using two primer sets: one targeting a mitochondrial-encoded gene (e.g., MT-ND1) and one targeting a single-copy nuclear-encoded gene (e.g., BECN1).

-

Calculation: The relative mtDNA copy number is determined from the difference in quantification cycle (Cq) values between the mitochondrial and nuclear targets (ΔCq).

-

-

Biogenesis Marker Protein Levels via Western Blot:

-

Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.

-

Quantification & SDS-PAGE: Quantify protein concentration (e.g., BCA assay), load equal amounts onto an SDS-PAGE gel, and perform electrophoresis.

-

Transfer & Blocking: Transfer proteins to a PVDF or nitrocellulose membrane and block with a protein solution (e.g., 5% non-fat milk or BSA).

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for PGC-1α, NRF-1, and/or TFAM, followed by incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band density relative to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

N-Acetylcysteine is a multifaceted agent that robustly supports mitochondrial function, primarily by bolstering the organelle's antioxidant defenses and preserving the integrity of the electron transport chain. Its role as a direct GSH precursor provides a clear mechanism for mitigating oxidative stress, thereby improving mitochondrial bioenergetics and reducing cell death.

The impact of NAC on mitochondrial biogenesis is more complex, highlighting a critical concept for therapeutic development: context is paramount. In scenarios of acute metabolic need or where SIRT1 activation is beneficial, NAC can promote the PGC-1α pathway. In contrast, where chronic stress drives a potentially maladaptive biogenesis response, NAC's primary antioxidant function can normalize cellular signaling and render this response unnecessary.

Future research should focus on:

-

Elucidating the precise cellular conditions and signaling thresholds that determine whether NAC acts as a promoter or an attenuator of biogenesis.

-

Investigating the synergistic effects of NAC with other compounds that target mitochondrial pathways, such as NAD⁺ precursors.

-

Developing and testing mitochondria-targeted NAC analogs (e.g., Mito-NAC) to increase local concentrations within the organelle and enhance efficacy, potentially at much lower systemic doses.

By continuing to dissect these complex interactions, the full therapeutic potential of NAC can be harnessed for a wide range of diseases rooted in mitochondrial dysfunction.

References

- 1. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of N-Acetylcysteine in Mitochondrial Function, Redox Signaling, and Sirtuin 3 Levels in the Heart During Cardiorenal Syndrome Type 4 Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. N-acetylcysteine inhibits the upregulation of mitochondrial biogenesis genes in livers from rats fed ethanol chronically - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Dissolving N-Acetylcysteine for Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetylcysteine (NAC) is a versatile cell-permeable antioxidant and a precursor to L-cysteine and reduced glutathione (B108866) (GSH).[1][2][3] It is widely used in cell culture to mitigate oxidative stress, improve cell viability, and study redox-sensitive signaling pathways.[4][5] Proper preparation of NAC solutions is critical for experimental reproducibility and to avoid unintended cytotoxic effects. Dissolved NAC is acidic and can significantly lower the pH of the culture medium, which can independently affect cellular health. This document provides a detailed protocol for the dissolution, pH adjustment, sterilization, and storage of NAC for use in cell culture experiments.

Quantitative Data Summary

For consistent and reproducible results, it is essential to be aware of the key chemical and physical properties of NAC. The following table summarizes important quantitative data.

| Parameter | Value | Source(s) |

| Molecular Weight | 163.19 g/mol | |

| Form | White solid | |

| Solubility in Water | Up to 100 mg/mL (heating may be required) | |

| Solubility in DMSO | Up to 50 mM (~8.16 mg/mL) | |

| pH of 1% Aqueous Solution | 2.0 - 2.8 | |

| Typical Stock Concentration | 100 mM - 1 M | |

| Typical Working Concentration | 0.5 mM - 25 mM (highly cell-type dependent) | |

| Stock Solution Storage | Aliquots at -20°C | |

| Aqueous Stock Stability | Stable for up to 1 month at -20°C |

Experimental Protocols

Protocol 1: Preparation of a 1 M N-Acetylcysteine (NAC) Stock Solution

This protocol describes the preparation of a high-concentration aqueous stock solution of NAC, which is the recommended solvent for most cell culture applications to avoid potential solvent toxicity from DMSO.

Materials:

-

N-Acetylcysteine powder (cell culture grade)

-

Sterile, cell culture grade water or Phosphate-Buffered Saline (PBS)

-

Sterile 1 M Sodium Hydroxide (NaOH) solution

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Sterile microcentrifuge tubes or cryovials for aliquots

-

pH meter or pH indicator strips

Methodology:

-

Weighing NAC: In a sterile conical tube, weigh out 1.632 g of NAC powder to prepare 10 mL of a 1 M stock solution. Perform this step in a laminar flow hood to maintain sterility.

-

Dissolution: Add approximately 7-8 mL of sterile water or PBS to the conical tube. Dissolve the NAC powder by vortexing. Gentle warming in a 37°C water bath or sonication for 5-10 minutes can aid dissolution if necessary.

-

pH Measurement and Adjustment:

-

Once the NAC is fully dissolved, the solution will be highly acidic (pH ~2-3).

-

Measure the pH of the solution using a calibrated pH meter.

-

Carefully add 1 M NaOH dropwise to the solution while gently mixing. Continuously monitor the pH.

-

Adjust the pH to a final value of 7.2 - 7.4 to match the physiological pH of standard cell culture media. This step is critical, as adding unbuffered acidic NAC directly to cultures can cause a rapid drop in media pH, turning it yellow and inducing cytotoxicity.

-

-

Final Volume Adjustment: Once the target pH is reached, add sterile water or PBS to bring the final volume to 10 mL. Mix the solution thoroughly.

-

Sterilization:

-

Draw the pH-adjusted NAC solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter-sterilize the solution into a new sterile conical tube. This is the preferred method of sterilization as autoclaving can degrade NAC.

-

-

Aliquoting and Storage:

-

Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes or cryovials.

-

Store the aliquots at -20°C. Aqueous stock solutions are reported to be stable for at least one month when stored frozen. Avoid repeated freeze-thaw cycles.

-

Visualizations

Workflow for NAC Stock Solution Preparation

The following diagram illustrates the step-by-step workflow for preparing a sterile, pH-neutral NAC stock solution for cell culture use.

Caption: Workflow for preparing NAC stock solution.

Signaling Pathway of NAC's Antioxidant Action

N-Acetylcysteine primarily exerts its antioxidant effects by serving as a precursor for the synthesis of glutathione (GSH), a key intracellular antioxidant.

Caption: NAC acts as a precursor for L-Cysteine, boosting cellular Glutathione (GSH) levels to combat oxidative stress.

References

- 1. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetylcysteine | Antioxidants | Tocris Bioscience [tocris.com]

- 3. N-Acetylcysteine (7874) by Tocris, Part of Bio-Techne [bio-techne.com]

- 4. Molecular mechanisms of N-acetylcysteine actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Acetylcysteine (NAC) in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the proper dosage and administration of N-Acetylcysteine (NAC) for in vivo animal studies. NAC is a potent antioxidant and a precursor to L-cysteine and reduced glutathione (B108866) (GSH), making it a valuable compound for investigating the role of oxidative stress in various disease models.[[“]][2][3] This document outlines recommended dosage ranges, detailed experimental protocols, and key signaling pathways affected by NAC.

Data Presentation: NAC Dosage Summaries

The following tables summarize common NAC dosages used in various animal models, categorized by administration route. These values are intended as a starting point, and the optimal dose for a specific study will depend on the animal model, disease state, and experimental endpoints.

Table 1: Oral Administration of NAC in Rodent Models

| Animal Model | Dosage Range | Administration Method | Therapeutic Area/Application | Reference(s) |

| Rat | 25 - 100 mg/kg | Oral Gavage | Memory Enhancement | [4] |

| Rat | 50 - 200 mg/kg/day | Oral Gavage | Diabetes | [5] |

| Rat | 600 - 1200 mg/kg/day | Oral Gavage | General Physiology | |

| Mouse | 50 mg/kg/day | Oral Gavage | Diet-induced Obesity | |

| Mouse | 1% in drinking water | Ad libitum | Muscular Dystrophy | |

| Mouse | 2 g/L in drinking water | Ad libitum | Diet-induced Obesity |

Table 2: Intraperitoneal (IP) Administration of NAC in Rodent Models

| Animal Model | Dosage Range | Therapeutic Area/Application | Reference(s) |

| Rat | 150 mg/kg | Iron Intoxication | |

| Rat | 300 mg/kg | Inflammation (LPS-induced) | |

| Rat | 50, 75, 150 mg/kg | Post-operative Adhesion | |

| Mouse | 70 mg/kg | Neuronal Antioxidant Capacity | |

| Mouse | 275 - 800 mg/kg | Toxicity Studies |

Table 3: Intravenous (IV) and Other Administration Routes

| Animal Model | Dosage Range | Administration Route | Therapeutic Area/Application | Reference(s) |

| Rat | 50 - 1200 mg/kg | Intravenous (IV) | Cisplatin-induced Toxicity | |

| Rat | 275 mg/kg over 48h | Intravenous (IV) Infusion | Endotoxin-mediated Oxidative Stress |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are standard protocols for NAC preparation and administration.

Protocol 1: Preparation of NAC for Oral and Injectable Administration

Materials:

-

N-Acetylcysteine (powder)

-

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile water for injection

-

5% Dextrose solution

-

pH meter

-

Sterile filters (0.22 µm)

-

Vortex mixer

-

Sterile conical tubes or vials

Procedure:

-

Dissolution:

-

For oral and intraperitoneal administration, NAC is commonly dissolved in sterile saline or PBS. For intravenous administration, sterile water for injection, 0.45% sodium chloride, or 5% dextrose in water can be used as a diluent.

-

Weigh the required amount of NAC powder based on the desired concentration and final volume.

-

Add the powder to the chosen vehicle in a sterile conical tube.

-

-

pH Adjustment:

-

NAC solutions are acidic. It is critical to adjust the pH to a physiological range (typically 6.8-7.4) using sodium hydroxide (B78521) (NaOH) to prevent irritation and tissue damage upon administration.

-

Use a calibrated pH meter to monitor the pH while adding NaOH dropwise.

-

-

Sterilization:

-

Once the desired pH is achieved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial. This is particularly important for injectable routes.

-

-

Storage:

-

It is recommended to prepare NAC solutions fresh before each use. If short-term storage is necessary, store aliquots at -20°C for a maximum of one month.

-

Protocol 2: Administration of NAC via Oral Gavage in Mice

Materials:

-

Prepared NAC solution

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1-1.5 inches for adult mice)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Animal Handling and Restraint:

-

Weigh the mouse to calculate the precise volume of NAC solution to be administered. The volume should not exceed 10 mL/kg.

-

Properly restrain the mouse by scruffing the neck to immobilize the head and prevent movement.

-

-

Gavage Needle Insertion:

-

Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

-

Gently insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the tube is advanced.

-

The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and re-insert.

-

-

Substance Administration:

-

Once the needle is correctly positioned in the esophagus (and not the trachea), slowly administer the NAC solution.

-

Monitor the animal for any signs of distress, such as coughing or difficulty breathing. If this occurs, immediately withdraw the needle.

-

-

Post-Administration Monitoring:

-

After administration, return the mouse to its cage and monitor for any adverse effects for a short period.

-

Signaling Pathways and Mechanisms of Action

NAC exerts its biological effects through several key mechanisms, primarily centered around its antioxidant and anti-inflammatory properties.

Antioxidant and Glutathione Replenishment Pathway

NAC's primary role as an antioxidant is to serve as a precursor for glutathione (GSH) synthesis. NAC is deacetylated to L-cysteine, which is the rate-limiting amino acid in the synthesis of GSH. GSH is a major intracellular antioxidant that directly neutralizes reactive oxygen species (ROS) and is a cofactor for antioxidant enzymes like glutathione peroxidase.

Caption: NAC's role as a precursor for glutathione (GSH) synthesis to combat oxidative stress.

Anti-inflammatory Signaling Pathway

NAC has been shown to modulate inflammatory pathways, notably by inhibiting the activation of Nuclear Factor-kappa B (NF-κB). NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α and interleukins. By suppressing NF-κB activation, NAC can reduce the inflammatory response.

Caption: NAC's inhibitory effect on the NF-κB inflammatory signaling pathway.

Experimental Workflow for a Typical In Vivo NAC Study

The following diagram illustrates a general workflow for an in vivo study investigating the effects of NAC.

Caption: A generalized experimental workflow for conducting an in vivo study with NAC.

References

- 1. consensus.app [consensus.app]

- 2. tandfonline.com [tandfonline.com]

- 3. N-acetylcysteine negatively regulates Notch3 and its malignant signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols for Utilizing N-Acetylcysteine in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of N-Acetylcysteine (NAC) as a reducing agent to cleave disulfide bonds in proteins during proteomic sample preparation. Disulfide bond reduction is a critical step to ensure proper protein unfolding, enhance enzymatic digestion efficiency, and improve peptide identification and quantification by mass spectrometry. While dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used, NAC presents an alternative with distinct chemical properties. This guide outlines the mechanism of action of NAC, offers a detailed protocol for its application, and provides a comparative overview with other reducing agents.

Introduction to Disulfide Bond Reduction in Proteomics

Proteins are intricate macromolecules whose functions are dictated by their three-dimensional structures. Disulfide bonds, covalent linkages between the thiol groups of cysteine residues, are pivotal in stabilizing these tertiary and quaternary structures. For comprehensive proteomic analysis, particularly in bottom-up approaches, it is imperative to denature proteins into their linear amino acid sequences. This linearization is achieved through the reduction of disulfide bonds, which allows for complete unfolding and renders the protein more accessible to proteolytic enzymes like trypsin. Incomplete reduction can lead to missed cleavages, reduced sequence coverage, and an underrepresentation of cysteine-containing peptides in mass spectrometry analysis.

N-Acetylcysteine (NAC), a derivative of the amino acid cysteine, is a well-established antioxidant and mucolytic agent.[1][2] Its utility in proteomics stems from its free thiol group, which can participate in a thiol-disulfide exchange reaction to break disulfide bonds.[1]

Mechanism of Action: N-Acetylcysteine as a Reducing Agent

N-Acetylcysteine reduces disulfide bonds through a nucleophilic attack of its thiolate anion on one of the sulfur atoms of the disulfide bridge. This thiol-disulfide interchange reaction proceeds via an SN2 mechanism, resulting in the formation of a mixed disulfide and the release of a free thiol.[1] The reaction ultimately leads to the complete reduction of the protein's disulfide bond and the formation of an NAC disulfide dimer. The efficiency of this reaction is influenced by factors such as the concentration of NAC, pH, temperature, and incubation time. The chemical structure of NAC, with its acetylated amino group, influences its nucleophilicity and, consequently, its disulfide-reducing capability.[1]

Comparative Analysis of Reducing Agents

While NAC is a capable reducing agent, it is important to understand its characteristics in comparison to the more commonly used reagents, DTT and TCEP. The choice of reducing agent can impact the outcome of a proteomics experiment.

| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | N-Acetylcysteine (NAC) |

| Typical Concentration | 5-20 mM | 5-20 mM | 5-20 mM (recommended starting point for optimization) |

| Optimal pH | >7 | Broad range | >7 |

| Incubation Temperature | 25-56°C | Room Temperature | 37-56°C (optimization recommended) |

| Incubation Time | 15-60 min | 5-30 min | 30-90 min (optimization recommended) |

| Chemical Nature | Thiol-based | Phosphine-based | Thiol-based |

| Odor | Strong, unpleasant | Odorless | Mild |

| Stability | Prone to oxidation | More stable to air oxidation | Moderately stable |

| Compatibility with IEF | Not recommended (charged) | Not recommended (charged) | Not recommended (charged) |

| Compatibility with Thiol-reactive Labeling | Must be removed | Compatible | Must be removed |

Experimental Protocols

The following protocols provide a general framework for the use of NAC in proteomic sample preparation. Optimization may be required based on the specific sample type and downstream analysis.

In-Solution Protein Digestion Protocol

This protocol is suitable for the digestion of purified proteins or total protein lysates in solution.

Reagents and Materials:

-

Protein sample in a suitable buffer (e.g., 50 mM Ammonium (B1175870) Bicarbonate)

-

Urea (B33335) or Guanidine (B92328) Hydrochloride (for denaturation)

-

N-Acetylcysteine (NAC) solution (freshly prepared)

-

Iodoacetamide (B48618) (IAA) or other alkylating agents

-

Sequencing-grade trypsin

-

Formic acid

Procedure:

-

Protein Denaturation:

-

Adjust the protein sample to a final concentration of 6-8 M urea or 4-6 M guanidine hydrochloride.

-

-

Reduction:

-

Add freshly prepared NAC solution to the protein sample to a final concentration of 10 mM.

-

Incubate at 37°C for 60 minutes. Note: Optimization of NAC concentration (5-20 mM) and incubation time (30-90 min) may be necessary.

-

-

Alkylation:

-

Add iodoacetamide to a final concentration of 20 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Quenching (Optional but Recommended):

-

Add a small amount of DTT or NAC to quench any unreacted iodoacetamide.

-

-

Dilution and Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio.

-

Incubate overnight at 37°C.

-

-

Reaction Termination and Desalting:

-

Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

-

Proceed with peptide desalting using C18 spin columns or other suitable methods prior to LC-MS/MS analysis.

-

In-Gel Protein Digestion Protocol

This protocol is designed for proteins separated by 1D or 2D gel electrophoresis.

Reagents and Materials:

-

Excised protein bands/spots from a Coomassie-stained gel

-

Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium bicarbonate)

-

N-Acetylcysteine (NAC) solution (freshly prepared)

-

Iodoacetamide (IAA) or other alkylating agents

-

Sequencing-grade trypsin

-

Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

-

Excision and Destaining:

-

Excise the protein bands of interest from the gel.

-

Destain the gel pieces with the destaining solution until the gel is clear.

-

-

Reduction:

-

Add enough 10 mM NAC in 50 mM ammonium bicarbonate to cover the gel pieces.

-

Incubate at 56°C for 45 minutes.

-

-

Alkylation:

-

Remove the NAC solution and add 55 mM iodoacetamide in 50 mM ammonium bicarbonate.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Washing and Dehydration:

-

Wash the gel pieces with 50 mM ammonium bicarbonate and then with 100% acetonitrile to dehydrate them.

-

-

Digestion:

-

Rehydrate the gel pieces in a minimal volume of trypsin solution (10-20 ng/µL in 50 mM ammonium bicarbonate) on ice.

-

Add additional 50 mM ammonium bicarbonate to cover the gel pieces and incubate overnight at 37°C.

-

-

Peptide Extraction:

-

Extract the peptides from the gel pieces using an extraction buffer. Repeat the extraction process for higher recovery.

-

Pool the extracts and dry them in a vacuum centrifuge.

-

-

Reconstitution and Analysis:

-

Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid) for LC-MS/MS analysis.

-

Visualizations

Signaling Pathway and Workflow Diagrams

Caption: Mechanism of disulfide bond reduction by NAC.

Caption: Proteomics workflow using NAC for in-solution digestion.

Conclusion and Outlook

N-Acetylcysteine is a viable alternative reducing agent for disulfide bond cleavage in proteomics sample preparation. Its mild odor and ready availability make it an attractive option. The provided protocols offer a starting point for incorporating NAC into standard proteomics workflows. It is important to note that, as with any reagent, empirical optimization is key to achieving the best results for a specific sample type and experimental goal. Future studies involving a direct quantitative comparison of NAC with DTT and TCEP in various proteomic applications would be beneficial to further delineate its specific advantages and limitations.

References

Preparation of Stable N-Acetylcysteine Solutions for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylcysteine (NAC), the N-acetyl derivative of L-cysteine, is a versatile molecule widely utilized in research for its potent antioxidant and mucolytic properties. It functions primarily as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant.[1][[“]][3] The reliability of experimental results involving NAC is critically dependent on the stability of the prepared solutions, as NAC is susceptible to degradation. This document provides detailed methodologies for preparing stable NAC solutions for various laboratory applications, ensuring consistency and efficacy.

Factors Influencing N-Acetylcysteine Solution Stability

The stability of NAC in solution is compromised by several factors that promote its oxidation, primarily to its disulfide dimer, N,N'-diacetylcystine (DAC).[4][5] Understanding these factors is essential for proper preparation and storage.

-

pH: NAC is most stable in acidic conditions. Aqueous solutions are relatively stable in acid but oxidize upon contact with air at neutral or alkaline pH. Forced degradation studies show significant NAC degradation under both acidic (15% decrease) and basic (23% decrease) conditions when stressed, with basic conditions being more detrimental.

-

Oxygen: The presence of dissolved oxygen is a primary driver of NAC oxidation. To enhance stability, it is crucial to minimize the solution's exposure to air by using deoxygenated solvents and purging storage containers with an inert gas like nitrogen.

-

Temperature: Higher temperatures accelerate the rate of degradation. Solutions are significantly more stable when stored at refrigerated (5 ± 3 °C) or frozen (-20°C) temperatures compared to ambient room temperature (25 ± 2 °C).

-

Light Exposure: Exposure to light, particularly fluorescent light, can contribute to the degradation of NAC solutions over extended periods. The use of amber or opaque containers is recommended for storage.

-

Metal Ions: Certain metal ions, such as iron and copper, can catalyze the oxidation of NAC. It is advisable to use high-purity reagents and avoid contact with reactive metal surfaces.

Experimental Protocols

Protocol 1: Preparation of NAC Solution for Immediate Use (e.g., Cell Culture)

This protocol is designed for preparing a physiologically compatible NAC solution (pH 7.4) for immediate use in applications like cell culture. Due to its limited stability at neutral pH, this solution should not be stored for long periods.

Materials:

-

N-Acetylcysteine powder (BioReagent, suitable for cell culture)

-

Sterile, deionized water or Phosphate-Buffered Saline (PBS)

-

Sterile 1 M Sodium Hydroxide (NaOH)

-

Sterile 0.22 µm syringe filters

-

Sterile conical tubes

Methodology:

-

Dissolution: Weigh the desired amount of NAC powder in a sterile conical tube. Add sterile water or PBS to achieve the target concentration. A common stock concentration for laboratory use is 100 mM. If solubility is an issue, the solution can be gently warmed to 37°C.

-

pH Adjustment: Since NAC is acidic, the pH of the solution must be adjusted for cell compatibility. Slowly add sterile 1 M NaOH dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to 7.4.

-

Sterile Filtration: Draw the pH-adjusted solution into a sterile syringe. Attach a 0.22 µm syringe filter and dispense the solution into a new sterile tube.

-

Application: Use the freshly prepared, sterile NAC solution immediately in your cell culture medium. For most cell lines, a final concentration of 500 µM to 5 mM is effective.

Protocol 2: Preparation of Acidified NAC Stock Solution for Long-Term Storage

This protocol describes the preparation of a more stable, low-pH NAC stock solution that can be stored for extended periods and diluted for use in various experiments.

Materials:

-

N-Acetylcysteine powder

-

High-purity, deionized water

-

Nitrogen gas source

-

Sterile 1 M Hydrochloric Acid (HCl)

-

Amber or opaque, screw-cap microcentrifuge tubes or cryovials

Methodology:

-

Deoxygenate Solvent: Sparge the high-purity water with nitrogen gas for at least 30 minutes to remove dissolved oxygen. This is a critical step for long-term stability.

-

Dissolution: In a clean container, dissolve the NAC powder in the deoxygenated water to the desired stock concentration (e.g., 1 M).

-

Acidification (Optional but Recommended): For maximum stability, adjust the pH to be acidic. NAC is relatively stable in acid. Note: This acidic stock must be neutralized before use in pH-sensitive applications like cell culture.

-

Aliquoting and Inert Gas Purging: Dispense the NAC solution into small-volume amber or opaque tubes suitable for freezing. Before capping, purge the headspace of each tube with a gentle stream of nitrogen gas to displace any oxygen.

-

Storage: Immediately store the aliquots at -20°C or -80°C. Aliquots stored at -20°C in acidic solution are stable for at least one month.

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the preparation and storage of N-Acetylcysteine solutions.

Caption: NAC acts as a precursor to glutathione (GSH) to mitigate cellular oxidative stress.

Quantitative Stability Data

The stability of NAC solutions is highly dependent on the preparation and storage conditions. The following table summarizes stability data compiled from various studies.

Table 1: Summary of N-Acetylcysteine Solution Stability

| Concentration | Solvent/Diluent | pH | Storage Temp. | Container | Duration of Stability (>95% Initial Conc.) | Reference |

| 20% Solution | Undiluted | Not specified | Refrigerated | Oral Syringes | >98% stable for 6 months | |

| 20% Solution | Undiluted | Not specified | Room Temp. | Oral Syringes | 95% stable for 6 months | |

| 60 mg/mL | 0.9% NaCl, 0.45% NaCl, or 5% Dextrose | Not specified | 25°C | PVC Bags | >98% stable for 72 hours | |

| 25 mg/mL | 5% Dextrose in Water (D5W) | Not specified | 5 ± 3 °C | PP/PA/PE Bag | Stable for 3 days | |

| 25 mg/mL | 5% Dextrose in Water (D5W) | Not specified | 25 ± 2 °C | PP/PA/PE Bag | Stable for 2 days | |

| 20 mM | H₂O, adjusted with NaOH | 7.4 | -20°C | Aliquots | Up to 1 month | |

| Undiluted portion | From opened vial | Not specified | Refrigerated | Original Vial | Up to 96 hours |

Note: "Stable" is generally defined as retaining ≥90-95% of the initial concentration.

References

N-Acetylcysteine (NAC) as a Tool to Study the Effects of Reactive Oxygen Species: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylcysteine (NAC) is a versatile and widely used tool in biomedical research, particularly for investigating the roles of reactive oxygen species (ROS) in cellular processes and disease pathogenesis. As a precursor to the amino acid L-cysteine and subsequently the primary intracellular antioxidant glutathione (B108866) (GSH), NAC plays a crucial role in maintaining cellular redox homeostasis.[1][2] Its ability to scavenge free radicals directly and replenish GSH levels makes it an invaluable agent for studying the impact of oxidative stress on signaling pathways, cell viability, and inflammation.[1][2][3] These application notes provide detailed protocols for utilizing NAC in both in vitro and in vivo experimental settings to elucidate the multifaceted effects of ROS.

Mechanism of Action

NAC exerts its antioxidant effects through several mechanisms:

-

Glutathione Precursor: NAC is readily deacetylated in cells to form L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH). GSH is a major endogenous antioxidant that detoxifies ROS and electrophilic compounds.

-

Direct ROS Scavenging: The thiol group (-SH) in NAC can directly neutralize various ROS, including hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂), although its reactivity with some ROS like superoxide (B77818) (O₂•⁻) is low.

-

Modulation of Signaling Pathways: NAC has been shown to inhibit the activation of pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, by preventing the degradation of its inhibitory subunit IκBα. It can also influence the mitogen-activated protein kinase (MAPK) signaling cascade.

-

Disulfide Bond Reduction: NAC can reduce disulfide bonds in proteins, which is the basis for its mucolytic activity.

Data Presentation: NAC Concentrations and Incubation Times

The optimal concentration and incubation time for NAC treatment can vary significantly depending on the cell type, the specific experimental question, and the method of inducing oxidative stress. The following tables provide a summary of commonly used concentrations in both in vitro and in vivo studies.

Table 1: In Vitro NAC Concentrations and Incubation Times

| Cell Line | Application | NAC Concentration | Incubation Time | Reference |

| Human Leukemia (HL-60, U937) | Induction of ROS and cell death | 0.5–1 mM | Not specified | |

| Human Bronchial Epithelial (16HBE) | Abrogation of silver-induced ROS | 10 mM | 2 hours (pre-incubation) | |

| Human Neuroblastoma (SH-SY5Y) | Prevention of IFN-α-induced neurotoxicity | 5 mM | 72 hours (co-treatment) | |

| Human Gastric Epithelial (GES-1) | Inhibition of H. pylori-induced ROS | 5–10 mM | 1 hour (pre-treatment) | |